molecular formula C15H15N3O2S B5717983 N-(1,2-dimethylbenzimidazol-5-yl)benzenesulfonamide

N-(1,2-dimethylbenzimidazol-5-yl)benzenesulfonamide

Cat. No.: B5717983
M. Wt: 301.4 g/mol
InChI Key: FCZNYBMEBHHJQK-UHFFFAOYSA-N
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Description

N-(1,2-dimethylbenzimidazol-5-yl)benzenesulfonamide is a compound that features a benzimidazole ring substituted with two methyl groups and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dimethylbenzimidazol-5-yl)benzenesulfonamide typically involves the condensation of 1,2-dimethylbenzimidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dimethylbenzimidazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

N-(1,2-dimethylbenzimidazol-5-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,2-dimethylbenzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzimidazole ring is known to interact with nucleic acids and proteins, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-dimethylbenzimidazol-5-yl)benzenesulfonamide is unique due to the presence of the dimethyl-substituted benzimidazole ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other benzenesulfonamide derivatives and contributes to its diverse range of applications .

Properties

IUPAC Name

N-(1,2-dimethylbenzimidazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-11-16-14-10-12(8-9-15(14)18(11)2)17-21(19,20)13-6-4-3-5-7-13/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZNYBMEBHHJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332907
Record name N-(1,2-dimethylbenzimidazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801721
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

488708-12-9
Record name N-(1,2-dimethylbenzimidazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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